Specific Optical Rotation: (S)- vs. Racemic
The (S)-enantiomer (CAS 872505-07-2) exhibits a measured specific optical rotation [α]¹⁸/D of +23° (c = 1, acetic acid), confirming high enantiomeric purity [1]. In contrast, the racemic mixture (CAS 1824063-63-9) shows no net optical rotation ([α] = 0°). This quantitative chiroptical property serves as a direct identity check for procurement and quality control, ensuring receipt of the biologically relevant enantiomer.
Racemic: 0°
| Evidence Dimension | Specific optical rotation ([α]¹⁸/D) |
|---|---|
| Target Compound Data | +23° (c = 1, acetic acid) |
| Comparator Or Baseline | Racemic N-(1,4-dihydroxybutan-2-yl)-2,2-dimethylpropanamide (CAS 1824063-63-9): 0° |
| Quantified Difference | Absolute difference +23° |
| Conditions | c = 1 in acetic acid, 18 °C, sodium D-line [1] |
Why This Matters
Optical rotation provides a rapid, instrument-agnostic metric to verify enantiomeric identity before use in chiral synthesis, distinguishing the bioactive (S)-form from the inactive racemate.
- [1] ScientificLabs product entry for compound 301159-1G, listing optical activity [α]18/D +23°, c = 1 in acetic acid, accessed 2026-05-01. View Source
